1-(2-iodoethyl)cyclohex-1-ene
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Overview
Description
1-(2-Iodoethyl)cyclohex-1-ene is an organic compound with the molecular formula C8H13I It is a cyclohexene derivative where an iodoethyl group is attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with iodine and ethylene in the presence of a catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced catalysts and reaction monitoring systems ensures consistent quality and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexene derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives with double bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form cyclohexenone derivatives or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions typically occur under mild to moderate temperatures.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Various substituted cyclohexene derivatives.
Elimination Reactions: Cyclohexene derivatives with double bonds.
Oxidation Reactions: Cyclohexenone derivatives.
Reduction Reactions: Cyclohexane derivatives.
Scientific Research Applications
1-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-iodoethyl)cyclohex-1-ene involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexene ring and the iodoethyl group.
Molecular Targets and Pathways:
Nucleophilic Substitution: The iodine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: The compound undergoes dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its electronic structure and reactivity.
Comparison with Similar Compounds
1-(2-Iodoethyl)cyclohex-1-ene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)cyclohex-1-ene: Similar reactivity but with a bromine atom instead of iodine.
1-(2-Chloroethyl)cyclohex-1-ene: Similar structure but with a chlorine atom, leading to different reactivity and reaction conditions.
1-(2-Fluoroethyl)cyclohex-1-ene: Fluorine substitution results in different electronic effects and reactivity.
Uniqueness: The presence of the iodine atom in this compound makes it more reactive in substitution and elimination reactions compared to its bromo, chloro, and fluoro counterparts. This increased reactivity is due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
Properties
CAS No. |
82201-80-7 |
---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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